2,2-Dimethylcyclohexane-1-sulfonamide
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Overview
Description
2,2-Dimethylcyclohexane-1-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound features a cyclohexane ring substituted with two methyl groups at the 2-position and a sulfonamide group at the 1-position. Sulfonamides have been widely studied due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclohexane-1-sulfonamide typically involves the reaction of 2,2-dimethylcyclohexanamine with a sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylcyclohexanamine+Sulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides often involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane-1-sulfonamide
- 2-Methylcyclohexane-1-sulfonamide
- 3,3-Dimethylcyclohexane-1-sulfonamide
Uniqueness
2,2-Dimethylcyclohexane-1-sulfonamide is unique due to the presence of two methyl groups at the 2-position of the cyclohexane ring. This structural feature can influence the compound’s steric and electronic properties, potentially affecting its reactivity and biological activity compared to other sulfonamides.
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2,2-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-8(2)6-4-3-5-7(8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) |
InChI Key |
GGDWOAISMCWPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1S(=O)(=O)N)C |
Origin of Product |
United States |
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